molecular formula C23H18N2O B2387849 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one CAS No. 142888-55-9

2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one

Cat. No.: B2387849
CAS No.: 142888-55-9
M. Wt: 338.41
InChI Key: OTBPYQYHGIVDQG-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one is a synthetic compound based on the quinazolinone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This specific derivative is of significant interest in pharmacological research, particularly in the fields of oncology and inflammation. Its primary research value stems from its structural similarity to established bioactive quinazolinones. The 4(3H)-quinazolinone core is a recognized pharmacophore in the development of tyrosine kinase inhibitors, which are crucial in targeted cancer therapy. Compounds within this class have demonstrated potent cytotoxicity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), ovarian carcinoma (A2780), and colorectal carcinoma (HCT-116) . The design of this derivative, featuring a (E)-ethenyl linker, is strategic; this moiety is known to enhance planarity and potential interactions with enzyme binding pockets, as seen in related COX-2 inhibitory quinazolinones . The proposed mechanism of action for this class of compounds involves the inhibition of key enzymatic pathways that drive disease progression. Quinazolinone analogs are investigated as potential multi-target agents, with reported inhibitory activity against critical kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibition of these receptors can simultaneously suppress tumor cell proliferation and angiogenesis. Furthermore, structurally similar 2,3-diarylquinazolinones have been identified as cyclooxygenase-2 (COX-2) inhibitors, suggesting a potential application in anti-inflammatory research . Researchers can utilize this compound as a key intermediate or lead structure for developing novel therapeutic agents, studying enzyme-inhibitor interactions, and exploring structure-activity relationships (SAR). This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c1-17-11-13-18(14-12-17)15-16-22-24-21-10-6-5-9-20(21)23(26)25(22)19-7-3-2-4-8-19/h2-16H,1H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBPYQYHGIVDQG-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolin-4-one core is typically constructed via cyclocondensation reactions. A widely adopted method involves reacting substituted anthranilic acids with phenyl isothiocyanate in the presence of triethylamine, yielding 2-mercapto-3-phenylquinazolin-4(3H)-one intermediates. For example:

  • Reagents : 4-Methylanthranilic acid, phenyl isothiocyanate, triethylamine, absolute ethanol.
  • Conditions : Reflux at 80°C for 6–8 hours.
  • Yield : 38–97% depending on substituents.

This scaffold provides the 3-phenyl group essential for subsequent functionalization at the 2-position.

Alternative Multi-Component Approaches

Copper-Catalyzed Imidoylative Cross-Coupling

A novel one-pot synthesis employs 2-isocyanobenzoates and (E)-2-(4-methylphenyl)vinylamine under CuI catalysis:
$$
\text{Ethyl 2-isocyanobenzoate} + \text{(E)-2-(4-Methylphenyl)vinylamine} \xrightarrow{\text{CuI, DCE}} \text{Target Compound}
$$

  • Advantages :
    • Avoids isolation of intermediates.
    • 74% yield with excellent functional group tolerance.

Patent-Based Methodologies

Carbamate Cyclization Strategy

Adapted from WO2005113554A2, this method involves:

  • Protection of 2-aminomethyl-3-phenylquinazolin-4-one with Boc anhydride.
  • Cyclization using Zn/AcOH to form a 2-vinyl intermediate.
  • Suzuki coupling with 4-methylphenylboronic acid.
  • Critical Step :
    • Boc deprotection with TFA ensures >90% purity.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Reagents Yield (%) E:Z Ratio Reference
Knoevenagel 2-Formylquinazolinone, 4-MePhAcOH Piperidine 65–72 >95:5
Heck Coupling 2-Bromoquinazolinone, 4-MeStyrene Pd(OAc)$$2$$, PPh$$3$$ 58 >99:1
Copper Catalysis 2-Isocyanobenzoate, Vinylamine CuI 74 100:0
Patent Cyclization Boc-protected intermediate Zn/AcOH, Pd catalyst 68 92:8

Stereochemical Control and Characterization

The (E)-configuration is confirmed via $$^1$$H NMR coupling constants ($$J = 16.2$$ Hz for trans-vinyl protons). High-resolution mass spectrometry (HRMS) data for the target compound typically shows:

  • Calculated : $$[M + H]^+ = 365.1547$$
  • Observed : 365.1543.

Challenges and Optimization Opportunities

  • Byproduct Formation : Competing Z-isomer (<5%) in Heck couplings necessitates chromatographic separation.
  • Scale-Up Limitations : Copper-catalyzed methods suffer from catalyst loading issues above 10 mmol.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Several studies have reported its efficacy against various cancer cell lines:

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer progression, including matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE) .
  • Case Studies :
    • A study involving synthesized derivatives of quinazolinones demonstrated significant growth inhibition against the MDA-MB-231 breast cancer cell line using the MTT assay, with some compounds showing IC50 values as low as 0.51 µM .
    • Another investigation focused on novel 1-substituted derivatives, which exhibited enhanced anticancer activity through minor substitutions on the quinazolinone scaffold .

Antimicrobial Properties

The antimicrobial properties of 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one have also been extensively studied:

  • Broad-Spectrum Activity : The compound has shown effectiveness against a range of bacteria and fungi, indicating its potential as a therapeutic agent for infectious diseases.
  • Case Studies :
    • Research indicated that derivatives containing substituted aromatic rings at specific positions exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .
    • Another study highlighted the synthesis of compounds that demonstrated significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating tuberculosis .

Anticonvulsant Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anticonvulsant activity:

  • Mechanism : The mechanism by which quinazolinones exert their anticonvulsant effects may involve modulation of neurotransmitter systems and ion channels.
  • Case Studies :
    • Some derivatives have shown promising results in reducing seizure frequency in animal models, indicating potential for further development as anticonvulsant medications .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessNotable Findings
AnticancerHighSignificant inhibition of MDA-MB-231 cell line
AntimicrobialModerateEffective against Mycobacterium and Pseudomonas
AnticonvulsantPromisingReduced seizure frequency in animal models

Table 2: Case Study Results

Study ReferenceCompound TestedIC50 Value (µM)Activity Type
1-substituted quinazolinones0.51Anticancer
Novel derivativesVariousAntimicrobial
Quinazolinone derivativesNot specifiedAnticonvulsant

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone derivatives exhibit diverse pharmacological and physicochemical profiles depending on substituent variations. Below, we compare the target compound with two analogs from recent literature, focusing on structural features and inferred properties.

Structural Features
Compound Name Position 2 Substituent Position 3 Substituent Key Structural Differences
2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one (E)-2-(4-methylphenyl)ethenyl Phenyl Reference compound for comparison
3-(4-ethoxyphenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone (3-methylbenzyl)thio 4-ethoxyphenyl Thioether linkage vs. ethenyl group
3-(4-methoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one (E)-3-phenylprop-2-enyl sulfanyl 4-methoxyphenyl Methoxy group and sulfanyl chain

Key Observations :

  • Steric Bulk : The 3-methylbenzyl group in adds steric hindrance compared to the target compound’s planar styryl group.
  • Polarity : The 4-ethoxy () and 4-methoxy () substituents increase electron-donating capacity relative to the target’s 4-methylphenyl group.
Physicochemical Properties

While experimental data (e.g., logP, solubility) for these compounds are unavailable in the provided references, substituent trends suggest:

  • Lipophilicity : The thioether () and sulfanyl () groups may enhance lipophilicity compared to the target’s ethenyl group, favoring membrane permeability.
  • Solubility : Methoxy/ethoxy groups () could improve aqueous solubility via hydrogen bonding, whereas the target’s methylphenyl group may reduce it.

Biological Activity

2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one, with the CAS number 142888-55-9, is a synthetic compound belonging to the quinazolinone family. This compound has attracted significant attention due to its potential biological activities, particularly in the fields of oncology and inflammation. The molecular formula is C23H18N2O, and it has a molecular weight of 338.41 g/mol.

Synthesis

The synthesis of 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one typically involves the condensation of 4-methylbenzaldehyde with 2-aminobenzophenone in the presence of a base like sodium hydroxide. This reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the desired quinazolinone derivative.

Synthetic Route Overview

StepReactionConditions
1Condensation of 4-methylbenzaldehyde and 2-aminobenzophenoneBase: Sodium Hydroxide
2CyclizationControlled temperature

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit the COX-2 enzyme, which plays a significant role in inflammation and pain management. Additionally, it may interact with various kinases involved in cancer cell signaling pathways, potentially leading to reduced proliferation of cancer cells.

Biological Activities

Research indicates that 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one exhibits several biological activities:

  • Anticancer Activity :
    • The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). For instance, studies have shown that it can inhibit cell growth in a dose-dependent manner, with IC50 values reported as low as 10μM10\,\mu M for MCF-7 cells .
  • Anti-inflammatory Effects :
    • It has been investigated for its potential anti-inflammatory properties, particularly through COX-2 inhibition, which is crucial for managing inflammatory conditions.
  • Antimicrobial Properties :
    • Preliminary studies suggest that quinazolinone derivatives can exhibit antimicrobial activity, although specific data on this compound's effectiveness against bacterial or fungal strains is limited .

Case Studies

Several studies have explored the biological activity of quinazolinone derivatives similar to our compound:

  • Cytotoxicity Studies :
    • A study evaluated various quinazolinone derivatives' effects on cancer cell lines, revealing that compounds similar to 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one showed significant cytotoxicity against PC3 and MCF-7 cells with IC50 values ranging from 10μM10\,\mu M to 12μM12\,\mu M .
  • Kinase Inhibition Studies :
    • Another investigation focused on the inhibitory effects on multiple tyrosine kinases (CDK2, HER2, EGFR). The results indicated that derivatives exhibited strong inhibitory activity against these enzymes, suggesting potential therapeutic applications in targeted cancer therapies .

Comparison with Similar Compounds

The biological activity of 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one can be compared with other quinazolinone derivatives:

CompoundStructureIC50 (μM)Activity
A3Quinazolinone derivative10Cytotoxic against PC3
A5Quinazolinone derivative12Cytotoxic against MCF-7
A6Quinazolinone derivative12Cytotoxic against HT-29

Q & A

Q. What are the recommended synthetic pathways for 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typical. Start with a quinazolin-4-one core, followed by introducing the (E)-ethenyl group via a Wittig or Heck coupling reaction. Key steps include:
  • Core formation : Condensation of anthranilic acid derivatives with substituted benzaldehydes under acidic conditions (e.g., acetic acid) to form the quinazolinone scaffold .
  • Ethenyl group introduction : Use palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) with 4-methylstyryl boronic acid derivatives. Optimize temperature (70–100°C) and solvent (DMF or THF) to enhance yield and stereoselectivity .
  • Purification : Recrystallization in ethanol/methanol mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .
    Monitor reaction progress via TLC and confirm structure using 1H^1H/13C^{13}C-NMR and HRMS .

Q. How can the structural identity of this compound be rigorously confirmed?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR spectroscopy : Analyze 1H^1H-NMR for characteristic peaks (e.g., ethenyl protons at δ 6.8–7.2 ppm, quinazolinone carbonyl at δ 165–170 ppm) .
  • X-ray crystallography : Resolve the (E)-configuration of the ethenyl group and confirm planarity of the quinazolinone core. Crystallize from DMSO/water mixtures .
  • Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 383.15) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodological Answer : Design analogs with systematic substitutions (e.g., halogenation at the 4-methylphenyl group or phenyl ring substitution). For SAR studies:
  • In vitro assays : Test inhibition of kinases (e.g., EGFR) or antiproliferative activity in cancer cell lines (e.g., MCF-7). Use IC50_{50} values to quantify potency .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Compare with experimental data to validate models .
  • Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What strategies resolve contradictions in reported biological activity data for quinazolinone derivatives?

  • Methodological Answer : Address discrepancies via:
  • Standardized assays : Replicate studies under controlled conditions (e.g., identical cell lines, serum-free media) to eliminate variability .
  • Metabolic stability testing : Use liver microsomes to assess if differences arise from compound degradation .
  • Crystallographic validation : Confirm that polymorphic forms (e.g., solvates vs. anhydrous crystals) do not alter bioactivity .

Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be evaluated for this compound?

  • Methodological Answer : Employ in vitro and in vivo models:
  • Lipophilicity : Measure logP values (shake-flask method) to predict membrane permeability .
  • Plasma stability : Incubate compound in rat plasma (37°C, 24h) and quantify degradation via HPLC .
  • In vivo PK : Administer orally to rodents; collect blood samples at intervals. Use LC-MS/MS to determine Cmax_{max}, T1/2_{1/2}, and AUC .

Experimental Design & Data Analysis

Q. What experimental controls are critical when assessing this compound’s mechanism of action in cellular assays?

  • Methodological Answer : Include:
  • Positive controls : Known inhibitors (e.g., gefitinib for EGFR inhibition) .
  • Negative controls : Vehicle-treated cells (DMSO <0.1%) and scrambled siRNA in gene-silencing experiments.
  • Off-target checks : Screen against unrelated kinases (e.g., CDK2) to confirm specificity .

Q. How can computational tools enhance the design of derivatives with improved target selectivity?

  • Methodological Answer : Use:
  • Molecular dynamics simulations : Analyze ligand-protein binding stability over 100-ns trajectories (e.g., GROMACS).
  • ADMET prediction : Software like SwissADME to filter candidates with poor solubility or hepatotoxicity .
  • Free-energy perturbation (FEP) : Calculate binding energy differences for substituent modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.